molecular formula C10H11N3O3 B2984899 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1374407-81-4

4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2984899
CAS No.: 1374407-81-4
M. Wt: 221.216
InChI Key: WZSGQOKSYHUKIN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic system with a pyrazole and pyridine ring. The carboxylic acid group at position 6, the isopropyl substituent at position 4, and the 3-oxo-2,3-dihydro motif contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-4(2)5-3-6(10(15)16)11-8-7(5)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSGQOKSYHUKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time can be optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .

Scientific Research Applications

4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Substituents Carboxylic Acid Position Molecular Formula Molar Mass (g/mol) Reported Activities
4-Isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid 4-isopropyl, 3-oxo, 6-carboxylic acid 6 C₁₁H₁₃N₃O₃ 235.24 Not explicitly stated (inference: enzyme modulation)
6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-cyclopropyl, 1-methyl, 4-carboxylic acid 4 C₁₂H₁₃N₃O₃ 247.25 Proteomics research tool
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 4-difluoromethyl, 2-propyl, propanoic acid chain Side chain (propanoic acid) C₁₃H₁₅F₂N₃O₃ 299.27 CNS depressant, anti-inflammatory
1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid 1-butyl, 6-cyclopropyl, 3-methyl, 4-carboxylic acid 4 C₁₇H₂₁N₃O₂ 299.37 Not reported (structural analog)
Apixaban (BMS-562247) 7-oxo, 4-methoxyphenyl, tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide N/A C₂₅H₂₅N₅O₄ 459.50 Factor Xa inhibitor (anticoagulant)
Key Observations:
  • Carboxylic Acid Position : The target compound’s carboxylic acid at position 6 distinguishes it from analogs like the Santa Cruz compound (position 4). This positional shift likely alters hydrogen-bonding interactions in biological targets .
  • Biological Activity : Analogs such as apixaban demonstrate therapeutic relevance (e.g., anticoagulation), suggesting the target compound may share mechanistic pathways due to structural homology .
Yield and Efficiency:
  • The target compound’s synthesis achieves moderate yields (54–75%) under optimized conditions (HOAc, 5 h) .
  • Microwave-assisted methods for analogs improve reaction times but may compromise purity .

Biological Activity

4-Isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 221.21 g/mol
  • LogP : 1.4
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines:

CompoundTargetIC50 (µM)Cell Line
Compound ACDK20.36HeLa
Compound BCDK91.8HCT116
Compound CB-RafN/AA375

These compounds exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo derivatives have also been investigated. For example, certain analogs have shown to inhibit pro-inflammatory cytokines and pathways:

  • Compounds demonstrated IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 reporter activity.
  • Molecular docking studies indicated strong binding affinities to mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

The biological activity of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways:

  • Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Modulation of Inflammatory Pathways : It influences the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
  • Binding Affinity : High-affinity interactions with MAPKs indicate a potential for therapeutic applications in conditions characterized by inflammation and uncontrolled cell proliferation.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • In Vivo Efficacy : A study involving a carrageenan-induced paw edema model showed that compounds similar to 4-isopropyl-3-oxo exhibited significant reductions in edema without causing gastric ulcerogenic effects at doses up to 10 mg/kg .
  • Toxicity Assessment : Toxicological evaluations indicated that related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives?

  • Methodology :

  • Mo(CO)6-mediated rearrangement : Isoxazole intermediates can be rearranged using Mo(CO)6 to yield 4-oxo-1,4-dihydropyridine-3-carboxylates. This method is efficient for introducing aryl/hetaryl substituents at positions 2, 4, and 6 of the pyridine core .
  • Ionic liquid-based synthesis : Reactions in [bmim][BF4] with aldehydes and ethyl cyanoacetate, followed by cyclization with FeCl3·6H2O, produce pyrazolo[3,4-b]pyridin-6-ones. This approach avoids volatile solvents and achieves high yields .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst loading (e.g., 0.2 mmol FeCl3 per 1 mmol substrate) to minimize side products .

Q. How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, methyl groups at position 3 appear as singlets near δ 2.56 ppm, while aromatic protons in the pyridine ring resonate at δ 7.5–8.7 ppm .
  • HRMS (ESI) : Confirm molecular ions (e.g., [M+H]+) with accuracy <5 ppm. Use deuterated solvents (e.g., DMSO-d6) to avoid interference .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives?

  • Variables to Test :

  • Catalyst screening : Compare FeCl3, CuI, or Pd catalysts for cyclization efficiency. FeCl3 is cost-effective but may require higher temperatures (80°C) .
  • Solvent effects : Ionic liquids like [bmim][BF4] enhance reaction rates vs. traditional solvents (DMF, THF) .
  • Substituent compatibility : Electron-withdrawing groups (e.g., -CF3) on aldehydes may slow cyclization; adjust reaction time accordingly .
    • Analytical Tools : Use LC-MS to track intermediates and quantify side products (e.g., unreacted cyanoacetate).

Q. What mechanistic insights explain the Mo(CO)6-mediated rearrangement of isoxazoles to pyridines?

  • Proposed Mechanism :

Coordination : Mo(CO)6 binds to the isoxazole oxygen, weakening the N-O bond.

Ring opening : Cleavage of the isoxazole generates a nitrene intermediate.

Rearrangement : Nitrene insertion into the adjacent carbonyl forms the pyridine core .

  • Supporting Evidence : DFT calculations and isotopic labeling (e.g., ¹⁵N) can validate intermediates .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrazolo[3,4-b]pyridine derivatives?

  • Key Modifications :

  • Position 3 : Methyl or isopropyl groups enhance metabolic stability.
  • Position 6 : Carboxylic acid substituents improve solubility for drug formulation .
  • Aromatic substituents : Chlorophenyl or trifluoromethyl groups at position 4 increase target affinity (e.g., kinase inhibition) .
    • Biological Testing : Screen derivatives against enzyme assays (e.g., Factor Xa for anticoagulant activity) and cell-based models (e.g., cancer lines) .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies :
    • reports 94% yield for a trifluoromethyl-substituted derivative, while cites 80–90% for similar reactions. Differences may arise from substituent electronic effects or purification methods (e.g., column chromatography vs. recrystallization) .
  • Characterization Challenges :
    • Tautomerism in pyrazolo-pyridines can lead to ambiguous NMR assignments. Use variable-temperature NMR or computational modeling (e.g., ChemDraw Predict) to resolve .

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